3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid
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Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields the reactive amine group during peptide bond formation . The compound also contains a carboxylic acid group and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the fluorophenyl group. This could potentially be achieved through methods such as amide bond formation .Molecular Structure Analysis
The molecular structure of this compound would include the rigid, polycyclic structure of the fluorene group, the flexible methylene linker, the planar amide group, and the aromatic fluorophenyl group .Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under basic conditions, revealing a free amine that can react with carboxylic acids to form peptides . The carboxylic acid group can react with amines to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and carboxylic acid groups could enhance its solubility in polar solvents .Scientific Research Applications
Enzyme-Activated Surfactants
A 2009 study by Cousins et al. demonstrated the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These surfactants interact with CNTs and are converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions. This application is significant for on-demand creation of dispersions under constant and physiological conditions, suggesting potential in biomedical and material science applications (Cousins et al., 2009).
Synthesis of Oligomers
In 2004, Gregar and Gervay-Hague synthesized oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. This research contributed to the synthesis of a series of oligomers using solid-phase synthesis, demonstrating the compound's utility in creating complex molecular structures for biochemical research (Gregar & Gervay-Hague, 2004).
Peptide Amide Synthesis
In 1988, Funakoshi et al. investigated a dimethoxybenzhydrylamine derivative, 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, as a precursor for C-terminal amide in peptide synthesis. This study highlights the compound's role in facilitating the synthesis of peptide amides, a fundamental process in peptide chemistry (Funakoshi et al., 1988).
Fluorescent Labeling Reagent
Hirano et al. in 2004 explored a novel fluorophore, 6-Methoxy-4-quinolone, derived from a related compound. This fluorophore was used as a fluorescent labeling reagent, demonstrating the compound's applicability in biomedical analysis due to its strong fluorescence in a wide pH range in aqueous media, offering potential for diverse analytical applications (Hirano et al., 2004).
Protecting Group in Peptide Synthesis
Johnson et al. (1993) utilized N,O-Bis-Fmoc derivatives of the compound for protecting tertiary peptide bonds in peptide synthesis. This application is crucial in inhibiting interchain association during solid-phase peptide synthesis, reflecting the compound's importance in peptide manufacturing processes (Johnson et al., 1993).
Crystallography Studies
Burns and Hagaman (1993) conducted crystallography studies on monofluorinated small molecules, including derivatives of this compound. Such studies are essential for understanding molecular structures and interactions, which are fundamental in material science and drug design (Burns & Hagaman, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNBVBFPVLABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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